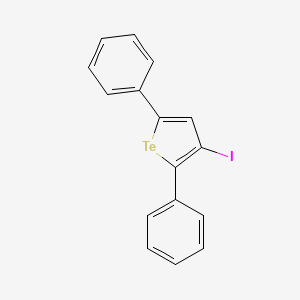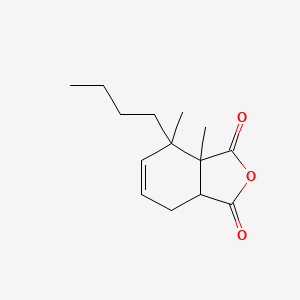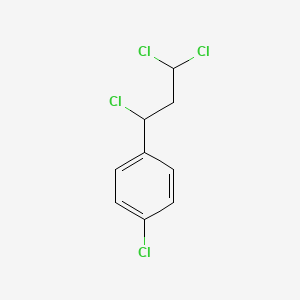![molecular formula C24H24Cl2O4 B12558413 1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene CAS No. 143824-74-2](/img/structure/B12558413.png)
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene is an organic compound with the molecular formula C24H24Cl2O4 and a molecular weight of 447.35 g/mol . This compound is characterized by the presence of two 4-chlorophenoxy groups attached to a benzene ring through ethoxy linkages. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene typically involves the reaction of 1,4-bis(bromomethyl)benzene with 4-chlorophenoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 4-chlorophenoxy groups.
Oxidation Reactions: The ethoxy linkages can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler benzene derivatives.
Scientific Research Applications
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[[2-(4-methoxyphenoxy)ethoxy]methyl]benzene
- 1,4-Bis[[2-(4-bromophenoxy)ethoxy]methyl]benzene
- 1,4-Bis[[2-(4-fluorophenoxy)ethoxy]methyl]benzene
Uniqueness
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene is unique due to the presence of 4-chlorophenoxy groups, which impart specific chemical properties such as increased reactivity in nucleophilic substitution reactions and potential biological activity. The chlorine atoms also contribute to the compound’s overall stability and resistance to degradation.
Properties
CAS No. |
143824-74-2 |
|---|---|
Molecular Formula |
C24H24Cl2O4 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
1,4-bis[2-(4-chlorophenoxy)ethoxymethyl]benzene |
InChI |
InChI=1S/C24H24Cl2O4/c25-21-5-9-23(10-6-21)29-15-13-27-17-19-1-2-20(4-3-19)18-28-14-16-30-24-11-7-22(26)8-12-24/h1-12H,13-18H2 |
InChI Key |
RTRYESSNSBODPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COCCOC2=CC=C(C=C2)Cl)COCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)



![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)





![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)


